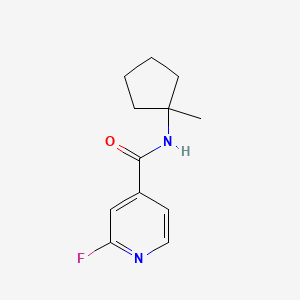

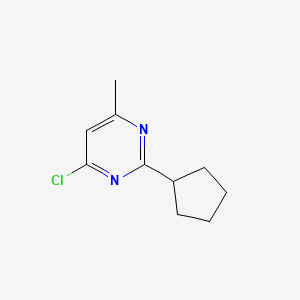

3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Overview

Description

Scientific Research Applications

Cytotoxic Agents for Cancer Therapy

The pyrazole ring, which is part of the compound’s structure, has been extensively studied for its potential in cancer treatment. Derivatives of pyrazole have shown promising results as cytotoxic agents. They are designed to target and destroy cancer cells while sparing healthy cells. The compound “3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” could be modified to enhance its cytotoxic properties, potentially leading to the development of new anticancer drugs .

Molecular Modeling Studies

Molecular modeling is a powerful tool in drug discovery, allowing researchers to visualize and predict the interaction between drugs and their targets. The compound can be used in molecular modeling studies to understand its binding affinity and selectivity towards various biological targets. This can help in the rational design of more potent and selective therapeutic agents .

Pharmacological Screening

Pharmacological screening involves testing new compounds for a range of biological activities. Given its structural features, “3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” can be screened for various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This can lead to the discovery of new medications for treating various ailments .

Agrochemical Research

Pyrazole derivatives are known for their use in agrochemicals, such as pesticides and herbicides. The compound can be studied for its potential use in protecting crops from pests and diseases, which is crucial for improving agricultural productivity and food security .

Coordination Chemistry

In coordination chemistry, pyrazole-based ligands are used to synthesize metal complexes with interesting properties. “3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” can act as a ligand to form complexes with various metals, which can be used in catalysis, material science, and as sensors .

Organometallic Chemistry

The compound can also find applications in organometallic chemistry, where researchers can explore its use in the synthesis of organometallic compounds. These compounds have applications in catalysis, electronic materials, and medicinal chemistry .

Drug Discovery

The pyrazole moiety is a common feature in many pharmaceuticals. The compound can be used as a scaffold for the synthesis of novel drugs with potential therapeutic applications in various diseases. Its versatility allows for the creation of a wide range of derivatives with different pharmacological profiles .

ADME Profiling

ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is crucial in drug development. The compound’s structure can be analyzed to predict its pharmacokinetic properties, which is essential for understanding its behavior in the human body. This information can guide the optimization of the compound for better efficacy and safety .

properties

IUPAC Name |

3-(1-ethylpyrazol-4-yl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLZVWSTESSHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1464293.png)

![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)

![{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464298.png)

![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)

![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)

![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)